molecular formula C16H22ClNO3S B2385122 Methyl 6-tert-butyl-2-[(chloroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 379256-23-2

Methyl 6-tert-butyl-2-[(chloroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B2385122
CAS No.: 379256-23-2
M. Wt: 343.87
InChI Key: LEXHZPQATFJOEJ-UHFFFAOYSA-N
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Description

Typically, a compound description includes its IUPAC name, common names, and structural formula. It may also include its appearance (color, state of matter), odor, and other physical characteristics .


Synthesis Analysis

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Molecular Structure Analysis

This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques used can include X-ray crystallography, NMR spectroscopy, and computational chemistry .


Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This includes the compound’s melting point, boiling point, solubility, density, refractive index, and other physical properties. Chemical properties can include reactivity, acidity or basicity, and redox potential .

Scientific Research Applications

Catalytic Applications

Methyl 6-tert-butyl-2-[(chloroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate finds applications in catalysis. For instance, related compounds with tert-butyl groups have been used in rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. This process is important for the efficient preparation of several chiral pharmaceutical ingredients, especially those containing an amino acid or a secondary amine component (Imamoto et al., 2012).

Synthetic Organic Chemistry

Compounds with structural similarity to this compound are also utilized in synthetic organic chemistry. For instance, tert-butyl phenylazocarboxylates, which share some structural features, have been used for nucleophilic substitutions and radical reactions on the benzene ring, leading to a variety of organic transformations. This versatility is significant for advancing synthetic methodologies (Jasch et al., 2012).

Pharmaceutical Synthesis

In pharmaceutical synthesis, related structures are instrumental in the synthesis of complex molecules. For example, compounds with tert-butyl groups have been employed in the preparation of peptides containing aminomalonate and (amino)(cyano)acetate residues. These techniques are pivotal in peptide-backbone modification, offering new pathways in drug development (Matt & Seebach, 1998).

Material Science

In material science, derivatives of similar compounds have been synthesized for applications in polymer science. For instance, polyamides with flexible main-chain ether linkages and ortho-phenylene units have been prepared from related compounds, demonstrating solubility in polar solvents and showing potential for use in high-performance materials (Hsiao et al., 2000).

Mechanism of Action

This is typically used in the context of biological activity. It involves how the compound interacts with biological systems or processes .

Safety and Hazards

This involves the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage .

Future Directions

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Properties

IUPAC Name

methyl 6-tert-butyl-2-[(2-chloroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClNO3S/c1-16(2,3)9-5-6-10-11(7-9)22-14(18-12(19)8-17)13(10)15(20)21-4/h9H,5-8H2,1-4H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEXHZPQATFJOEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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